3,-Deoxy-3,-fluoro Thymidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

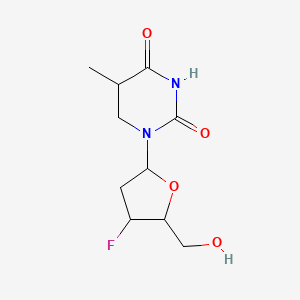

3,-Deoxy-3,-fluoro Thymidine, also known as 3′-deoxy-3′-fluorothymidine, is a fluorinated thymidine analog. It has gained significant attention in the field of molecular imaging, particularly in positron emission tomography (PET) for evaluating cell proliferation. This compound is a promising biomarker for various types of cancer due to its ability to reflect cellular proliferation activity .

準備方法

Synthetic Routes and Reaction Conditions

3,-Deoxy-3,-fluoro Thymidine can be synthesized using a multistep process. One common method involves the use of 3-N-Boc-1-[5-O-(4,4′-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-d-lyxofuranosyl] thymine as a precursor. The synthesis begins with the activation of 18F-fluoride ion, followed by a nucleophilic substitution reaction. The reaction is typically carried out in a mixture of thexyl alcohol and dimethyl sulfoxide. The final step involves deprotection and purification using solid-phase extraction .

Industrial Production Methods

Industrial production of this compound involves automated synthesis modules. The process includes the use of 3-N-Boc-5′-O-dimetoxytrityl-3′-O-nosyl-thymidine as the precursor. The labeling reaction is performed at high temperatures (100-130°C) in the presence of a phase transfer catalyst. The final product is purified using a combination of cartridges based on the solid-phase extraction method .

化学反応の分析

Types of Reactions

3,-Deoxy-3,-fluoro Thymidine undergoes various chemical reactions, including nucleophilic substitution and hydrolysis. The nucleophilic substitution reaction involves the replacement of a leaving group with a nucleophile, such as 18F-fluoride ion. Hydrolysis reactions are used to remove protecting groups from the precursor molecule .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include 18F-fluoride ion, thexyl alcohol, dimethyl sulfoxide, and hydrochloric acid. The reactions are typically carried out under anhydrous conditions at elevated temperatures (85-130°C) .

Major Products Formed

The major product formed from these reactions is this compound itself. Byproducts may include unreacted fluorine-18, thymine, thymidine, chlorothymidine, and other related compounds .

科学的研究の応用

3,-Deoxy-3,-fluoro Thymidine has a wide range of scientific research applications:

Oncology: It is used as a PET tracer for imaging cell proliferation in various cancers, including lung, brain, and breast cancers

Neurology: It is employed in the evaluation of gliomas and other brain tumors.

Pharmacokinetics: It helps in studying the pharmacokinetics of anticancer drugs and assessing early response to targeted therapies.

Preclinical Studies: It is used in preclinical studies to evaluate tumor proliferation and response to therapies.

作用機序

3,-Deoxy-3,-fluoro Thymidine exerts its effects by mimicking thymidine, an essential building block of DNA. It is taken up by proliferating cells through nucleoside transporters and phosphorylated by thymidine kinase 1 (TK1). This phosphorylation traps the compound inside the cells, allowing it to serve as a marker for cell proliferation. The uptake of this compound is primarily determined by TK1 activity and the balance between salvage and de novo DNA synthesis pathways .

類似化合物との比較

3,-Deoxy-3,-fluoro Thymidine is often compared with other thymidine analogs, such as:

5-Fluorouracil: An antineoplastic agent used in cancer treatment but undergoes rapid catabolism.

5-Iododeoxyuridine and 5-Bromodeoxyuridine: Halogenated thymidine analogs used in imaging but limited by rapid catabolism.

11C-Thymidine: A native pyrimidine base used in DNA synthesis but limited by its short half-life and rapid biodegradation.

The uniqueness of this compound lies in its stability to thymidine phosphorylase, making it a more reliable tracer for imaging cell proliferation .

特性

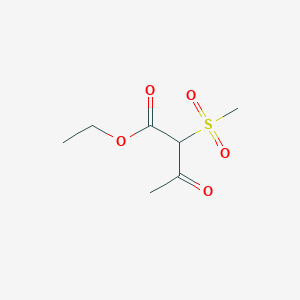

分子式 |

C10H15FN2O4 |

|---|---|

分子量 |

246.24 g/mol |

IUPAC名 |

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H15FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h5-8,14H,2-4H2,1H3,(H,12,15,16) |

InChIキー |

ZVFFTPOLGXQZOA-UHFFFAOYSA-N |

正規SMILES |

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)

![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)

![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)

![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)

![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)